salzsaurem Dimethylanilin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

52827-70-0 |

|---|---|

Formule moléculaire |

C8H10ClN |

Poids moléculaire |

155.62 g/mol |

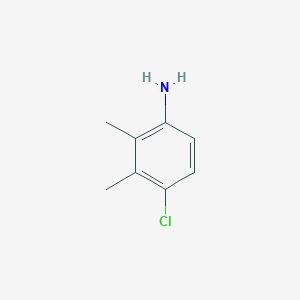

Nom IUPAC |

4-chloro-2,3-dimethylaniline |

InChI |

InChI=1S/C8H10ClN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3 |

Clé InChI |

OHKAJFZPJNWBJK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1C)Cl)N |

Origine du produit |

United States |

Einleitung Und Kontextualisierung Von N,n Dimethylanilin in Der Chemie

Historical Development of Aniline (B41778) Chemistry and the Role of N,N-Dimethylaniline

The history of aniline chemistry is intrinsically linked to the birth of the synthetic dye industry. Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo (B80030) with lime. uni-goettingen.de A significant breakthrough came in 1833 when Friedlieb Ferdinand Runge isolated aniline from coal tar, a readily available byproduct of coke and town gas production. uni-goettingen.de This discovery unlocked a vast and inexpensive source for aniline, paving the way for its large-scale industrial use.

The mid-19th century witnessed a revolution in color with the advent of aniline dyes. August Wilhelm von Hofmann's work was pivotal in understanding aniline and its derivatives, which led to the development of a wide array of synthetic dyes. bhbrand.de N,N-Dimethylaniline emerged as a crucial intermediate in this burgeoning field. It is synthesized by the methylation of aniline, a reaction that can be achieved using methanol (B129727) in the presence of an acid catalyst. dav-medien.dedeinchemielehrer.de

One of the most prominent applications of N,N-dimethylaniline was in the production of triphenylmethane (B1682552) dyes. For instance, it is a key precursor in the synthesis of Crystal Violet, a process patented by Kern and Caro in 1883. epo.org This synthesis involves the reaction of N,N-dimethylaniline with phosgene (B1210022) to form Michler's ketone, which then reacts further with N,N-dimethylaniline to produce the dye. epo.org Similarly, N,N-dimethylaniline is used in the synthesis of other dyes like Malachite Green and the indicator Methyl Orange. uni-goettingen.describd.com The development of these synthetic dyes had a profound impact, gradually replacing natural dyes in the textile industry and other applications. sigmaaldrich.com

Relevance of Tertiary Aromatic Amines in Modern Organic Synthesis and Material Science

Tertiary aromatic amines, the class of compounds to which N,N-dimethylaniline belongs, continue to be of great importance in contemporary organic chemistry and material science. Their utility stems from their unique electronic and steric properties.

In modern organic synthesis , tertiary aromatic amines are widely employed as:

Catalysts and Bases: Due to the lone pair of electrons on the nitrogen atom, they can act as bases or nucleophiles. They are frequently used as acid scavengers in reactions that produce acidic byproducts. Their basicity, however, is generally weaker than that of aliphatic amines because the lone pair can be delocalized into the aromatic ring. chemcess.com In some reactions, they serve as true catalysts. For example, tertiary aromatic amines can be used to catalyze the acylation of aromatic compounds. uni-wuppertal.de They also play a role in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. newtopchem.com

Precursors for Complex Molecules: They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. chemikalieninfo.de For instance, they can undergo electrophilic aromatic substitution reactions at the para-position of the ring. google.com

In material science , tertiary aromatic amines are integral to the production of various polymers and advanced materials:

Polymerization Accelerators: N,N-Dimethylaniline is a well-known promoter for the curing of polyester (B1180765) and vinyl ester resins. dav-medien.de It accelerates the decomposition of organic peroxides, which initiate the polymerization process.

Monomers and Polymer Building Blocks: Functionalized tertiary aromatic amines can be used as monomers in the synthesis of specialty polymers with desired electronic or optical properties.

The versatility of tertiary aromatic amines ensures their continued relevance in both academic research and industrial applications.

Research Overview on N,N-Dimethylaniline Salts

The salts of N,N-dimethylaniline, particularly the hydrochloride salt (salzsaures Dimethylanilin), are important reagents and intermediates in various chemical processes. Research has highlighted their utility in several areas:

Synthesis of Intermediates: N,N-Dimethylaniline hydrochloride is a key starting material in the synthesis of other important chemical compounds. A notable example is the preparation of 4-Nitroso-N,N-dimethylaniline hydrochloride. This is achieved by reacting N,N-dimethylaniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. wikipedia.org The resulting hydrochloride salt can then be neutralized to obtain the free base, which is used in the manufacture of dyes like Meldola's Blue. wikipedia.org

Dye Synthesis: As an extension of its role in producing intermediates, N,N-dimethylaniline and its salts are directly involved in the synthesis of certain dyes. For example, in the synthesis of the pH indicator Methyl Orange, N,N-dimethylaniline is coupled with a diazonium salt derived from sulfanilic acid. uni-goettingen.debhbrand.dedeinchemielehrer.de The reaction is typically carried out in a solution that is initially acidic and then made alkaline. uni-goettingen.de

Catalysis: Research has explored the use of N,N-dimethylaniline and its salts in catalytic systems. For instance, palladium-catalyzed Buchwald-Hartwig amination of aryl triflates with dimethylamines can be used to form N,N-dimethylaniline hydrochloride salts. sigmaaldrich.com Furthermore, ammonium (B1175870) salts, in general, can be used as latent catalysts in polyurethane production. epo.org

Specialized Applications: Patents have described more specialized uses of N,N-dimethylaniline salts. One such application involves the synthesis of radioactive selenium-methylene blue, where 4-Nitroso-N,N-dimethylaniline hydrochloride is used as a reactant. wikipedia.orginternetchemie.info Another application for a related compound, 4,4'-Methylenebis(N,N-dimethylaniline), is its use as an analytical reagent for the determination of lead, for which its hydrochloric salt is also relevant. The dye Auramin O is the hydrochloride salt of 4-[4-(Dimethylamino)benzolcarboximidoyl]-N,N-dimethylaniline.

The following table provides a summary of the key properties of N,N-Dimethylaniline:

| Property | Value |

| Chemical Formula | C₈H₁₁N |

| Molar Mass | 121.18 g/mol |

| Appearance | Colorless to yellowish oily liquid |

| Density | 0.956 g/cm³ |

| Melting Point | 2 °C |

| Boiling Point | 194 °C |

| Solubility in water | 1.2 g/L at 20 °C |

Synthesemethoden Und Derivatisierung Von N,n Dimethylanilin Und Seinen Salzen

Classical and Modern Synthesis Routes of N,N-Dimethylaniline

N,N-dimethylaniline is primarily synthesized through the methylation of aniline (B41778). This process has been refined over the years, with various methods developed to optimize yield and selectivity.

The most common industrial method for producing N,N-dimethylaniline is the reaction of aniline with methanol (B129727) in the presence of an acid catalyst, typically sulfuric acid. chemicalbook.com This reaction involves the nucleophilic substitution of the hydroxyl group of methanol with the amino group of aniline. The acidic catalyst protonates the hydroxyl group of methanol, converting it into a better leaving group (water) and facilitating the alkylation of the aniline nitrogen. The reaction proceeds in a stepwise manner, with the initial formation of N-methylaniline, which is then further methylated to yield N,N-dimethylaniline.

The synthesis of N,N-dimethylaniline from aniline and methanol is highly dependent on the reaction conditions. To achieve high yields and selectivity, the reaction is typically carried out under high pressure and temperature in an autoclave. alfa-chemistry.comsciencemadness.org

One established procedure involves heating a mixture of aniline, methanol, and sulfuric acid in an autoclave at 215°C for 6 hours. sciencemadness.org The high temperature is necessary to overcome the poor leaving group ability of the unactivated hydroxyl group of methanol. cymitquimica.com The use of excess methanol can help drive the reaction to completion, favoring the formation of the desired tertiary amine. alfa-chemistry.com Under these conditions, yields of up to 96% of the theoretical maximum can be achieved. cymitquimica.com

Alternative gas-phase methods have also been developed, where a mixed vapor of aniline and methanol is passed over a catalyst at elevated temperatures (e.g., 320°C). alfa-chemistry.com Various metal-based catalysts, including those containing nickel, iron, aluminum, manganese, copper, and chromium, have been explored for this process. alfa-chemistry.com The gas-phase method can result in aniline conversions of 99.5% and product yields reaching 98%. alfa-chemistry.com

Table 1: Influence of Reaction Conditions on N,N-Dimethylaniline Synthesis

| Method | Alkylating Agent | Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |

| Liquid Phase | Methanol | Sulfuric Acid | 210-215 | 3-3.3 MPa | ~96 | alfa-chemistry.com |

| Liquid Phase | Methanol | Sulfuric Acid | 225 | High | Not specified | alfa-chemistry.com |

| Gas Phase | Methanol | Sulfate (B86663)/Glass | 320 | Atmospheric | 98 | alfa-chemistry.com |

Alternative Alkylating Agents and Their Preparative Implications

While methanol is the most common alkylating agent due to its low cost and availability, other reagents can also be used for the synthesis of N,N-dimethylaniline. alfa-chemistry.com These alternatives can sometimes offer milder reaction conditions but may have other drawbacks, such as higher cost or toxicity.

Dimethyl Ether: Can be used as a direct methylating agent, serving as an alternative to two equivalents of methanol.

Dimethyl Sulfate: A powerful methylating agent that reacts with aniline to form N,N-dimethylaniline. chemicalbook.com The reaction is typically carried out at lower temperatures than the methanol process. However, dimethyl sulfate is highly toxic and corrosive.

Methyl Iodide: A highly reactive alkylating agent that readily methylates aniline. study.comstackexchange.com The reaction proceeds due to the good leaving group ability of the iodide ion. stackexchange.com While effective, methyl iodide is more expensive than methanol.

Dimethyl Carbonate (DMC): Considered a "green" methylating agent as it is less toxic than dimethyl sulfate and methyl halides. researchgate.net The reaction can be catalyzed by onium salts, and with optimization, can achieve yields of up to 99.8% in the liquid phase. researchgate.net

Following the high-pressure synthesis from aniline and methanol, a multi-step work-up procedure is required to isolate pure N,N-dimethylaniline. A typical procedure is as follows:

Neutralization and Hydrolysis: After cooling the autoclave, a 30% sodium hydroxide (B78521) solution is added to neutralize the sulfuric acid catalyst and to hydrolyze any quaternary ammonium (B1175870) salts that may have formed as byproducts. cymitquimica.com This mixture is then heated again in the autoclave (e.g., 5 hours at 170°C) to ensure complete conversion of the quaternary salt to the tertiary amine. cymitquimica.com

Steam Distillation: The contents of the autoclave are then subjected to steam distillation. cymitquimica.com N,N-dimethylaniline is volatile with steam and is carried over with the distillate.

Salting Out and Separation: The amine is separated from the aqueous distillate by "salting out," which involves adding a salt to decrease the solubility of the organic compound in the aqueous phase. cymitquimica.com The N,N-dimethylaniline layer is then separated using a separatory funnel. cymitquimica.com

Final Purification: The crude N,N-dimethylaniline is further purified by fractional distillation over a column to yield the final product with a high degree of purity. cymitquimica.com

Synthesis and Characterization of N,N-Dimethylaniline-Hydrochloride

N,N-dimethylaniline is a basic compound and readily reacts with acids to form salts. orgsyn.org

N,N-dimethylaniline hydrochloride is formed by the simple acid-base reaction between N,N-dimethylaniline and hydrochloric acid. This can be achieved by dissolving N,N-dimethylaniline in concentrated hydrochloric acid. The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a proton acceptor, forming a stable ammonium salt.

The resulting N,N-dimethylaniline hydrochloride is a white to light yellow crystalline powder. cymitquimica.com It is used as an intermediate in various chemical syntheses, including the preparation of dyes and pharmaceuticals.

Table 2: Properties of N,N-Dimethylaniline Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ClN | stenutz.eu |

| Molecular Weight | 157.64 g/mol | cymitquimica.comstenutz.eu |

| Appearance | White to Light yellow powder/crystal | cymitquimica.com |

| Density | 1.116 g/mL | stenutz.eu |

Synthetic Routes to Specific Derivatives Involving the Hydrochloride

The hydrochloride salt of N,N-dimethylaniline serves as a crucial starting material for the synthesis of various important derivatives. Its enhanced solubility in aqueous media under acidic conditions facilitates reactions that are otherwise challenging with the parent aniline.

Synthesis of 4-Nitroso-N,N-dimethylaniline Hydrochloride

The synthesis of 4-Nitroso-N,N-dimethylaniline hydrochloride is a well-established procedure in organic chemistry. du.ac.inprepchem.com The process involves the nitrosation of N,N-dimethylaniline using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrochloric acid.

The reaction is initiated by dissolving N,N-dimethylaniline in concentrated hydrochloric acid, followed by cooling the mixture to below 0°C using ice. du.ac.inprepchem.com A solution of sodium nitrite in water is then added slowly while maintaining a low temperature, generally not exceeding 8-10°C, to prevent decomposition of the product and minimize side reactions. du.ac.inprepchem.com The low temperature is crucial as the diazonium salt intermediate is unstable at higher temperatures.

Upon the addition of sodium nitrite, the reaction mixture turns orange, and yellow crystals of 4-Nitroso-N,N-dimethylaniline hydrochloride precipitate out of the solution. sciencemadness.org After allowing the reaction to stand, the product is collected by filtration and washed with dilute hydrochloric acid to remove any unreacted starting materials or byproducts. du.ac.inprepchem.com The resulting yellow needles have a melting point of 177°C. du.ac.inprepchem.com

The free base, 4-Nitroso-N,N-dimethylaniline, can be obtained by treating the hydrochloride salt with a stoichiometric amount of a base like sodium hydroxide. du.ac.inprepchem.com

Reaction Conditions for the Synthesis of 4-Nitroso-N,N-dimethylaniline Hydrochloride

| Parameter | Value |

| Starting Material | N,N-dimethylaniline |

| Reagents | Sodium nitrite, Concentrated Hydrochloric Acid |

| Solvent | Water |

| Temperature | < 8-10°C |

| Product | 4-Nitroso-N,N-dimethylaniline Hydrochloride |

| Appearance | Yellow Needles |

| Melting Point | 177°C |

Preparation of Amido-Dimethylaniline by Reduction of Nitroso-Dimethylaniline Hydrochloride

The reduction of 4-Nitroso-N,N-dimethylaniline hydrochloride is a key step in the synthesis of p-amino-N,N-dimethylaniline. This transformation can be effectively carried out using various reducing agents, with zinc powder in the presence of hydrochloric acid being a common and efficient method. google.com

The process begins with the 4-Nitroso-N,N-dimethylaniline hydrochloride prepared in the previous step. To this, concentrated hydrochloric acid, water, and zinc powder are added. google.com The reaction is maintained at a temperature between 20 to 30°C. The progress of the reduction is visually monitored by the change in the color of the reaction solution to greyish-white, indicating the consumption of the nitroso compound. google.com

Following the reduction, the reaction mixture is made strongly alkaline by the addition of a sodium hydroxide solution. This step is crucial for the isolation of the free amine. The p-amino-N,N-dimethylaniline is then extracted from the aqueous solution. The extract is subsequently heated, and the final product is purified by reduced pressure distillation. google.com This method provides a stable and reliable process for producing high-purity p-amino-N,N-dimethylaniline. google.com

Preparative Procedures for Introducing Substituents to N,N-Dimethylaniline

The N,N-dimethylamino group is a potent activating group, making the aromatic ring of N,N-dimethylaniline highly susceptible to electrophilic attack. fiveable.me This reactivity allows for the introduction of various substituents onto the aromatic ring through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitutions on N,N-Dimethylaniline

The electron-donating nature of the dimethylamino group significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions, thereby facilitating electrophilic aromatic substitution. fiveable.me This makes N,N-dimethylaniline more reactive than aniline itself towards electrophiles. chegg.com

Nitrosation of N,N-Dimethylaniline and Mechanism Studies

The nitrosation of N,N-dimethylaniline is a classic example of an electrophilic aromatic substitution reaction. Under acidic conditions, nitrous acid forms the nitrosonium ion (NO⁺), which acts as the electrophile. The reaction of the N,N-dimethylanilinium ion with nitric acid in strong sulfuric acid is catalyzed by nitrous acid. rsc.orgrsc.org

Kinetic studies have shown that the catalyzed reaction is first-order with respect to both the N,N-dimethylanilinium ion and the nitrosonium ion. rsc.org The proposed mechanism involves the rate-determining formation of a radical pair, PhNMe₂⁺·NO˙. This intermediate then reacts rapidly with nitronium ions and molecular nitric acid to form the final products. rsc.org Interestingly, this catalysis does not proceed through the formation and subsequent oxidation of the C-nitroso derivative, which represents a new mechanism for nitrous acid catalysis in nitration reactions. rsc.orgrsc.org

Strategies for Ortho- and Para-Selectivity in Substitutions

The N,N-dimethylamino group is a strong ortho, para-director due to its ability to donate its lone pair of electrons to the aromatic ring, stabilizing the carbocation intermediate formed during electrophilic attack at these positions. masterorganicchemistry.com However, achieving high selectivity between the ortho and para positions can be challenging.

Generally, the para-product is favored due to steric hindrance at the ortho positions caused by the bulky dimethylamino group. masterorganicchemistry.com For instance, in many electrophilic substitution reactions, the major product is the para-substituted isomer.

However, under strongly acidic conditions, such as during nitration with a mixture of sulfuric and nitric acid, the dimethylamino group is protonated to form the anilinium ion (-N⁺Me₂H). stackexchange.com This protonated group is electron-withdrawing and acts as a meta-director, leading to the formation of the meta-substituted product. stackexchange.com

To achieve ortho-selectivity, specific strategies can be employed. For example, directed ortho metalation of N,N-dimethylaniline derivatives can provide a route to ortho-functionalized products. nih.gov Additionally, the choice of reagents and reaction conditions can influence the regioselectivity. Recent studies have shown that modifying the substituents on the electrophile or using specific catalysts can enhance ortho-selectivity in reactions like C-H borylation. nih.gov The introduction of an alkyl substituent at an ortho position can significantly diminish the reactivity of N,N-dimethylaniline towards electrophilic aromatic substitution due to increased steric hindrance. chegg.comacs.org

Synthesis of Aldehydes via the Vilsmeier-Haack-Reaktion using N,N-Dimethylaniline

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic compounds, such as N,N-dimethylaniline, to produce aryl aldehydes. chemeurope.comwikipedia.org This reaction employs a Vilsmeier reagent, which is typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgnrochemistry.comname-reaction.com

The mechanism of the Vilsmeier-Haack reaction involves two main stages. chemistrysteps.com In the first stage, DMF reacts with phosphorus oxychloride to form the electrophilic Vilsmeier reagent, a chloroiminium ion. chemeurope.comchemistrysteps.com Subsequently, the electron-rich aromatic ring of N,N-dimethylaniline attacks the electrophilic carbon of the Vilsmeier reagent. nrochemistry.com This leads to the formation of an iminium ion intermediate. chemeurope.com The aromaticity of the ring is then restored through deprotonation. name-reaction.com Finally, hydrolysis of the iminium ion during the workup phase yields the corresponding aryl aldehyde, typically p-dimethylaminobenzaldehyde. chemeurope.comwikipedia.org

The Vilsmeier reagent is considered a weak electrophile. nrochemistry.com Consequently, this reaction is most effective with aromatic compounds that are rich in electrons, such as anilines and phenols. wikipedia.orgchemistrysteps.com The reaction is also regioselective, with substitution generally occurring at the para position of the benzene (B151609) ring, which is the less sterically hindered and most electron-rich position. nrochemistry.com

Several methods for the synthesis of p-dimethylaminobenzaldehyde from N,N-dimethylaniline have been described. One approach involves the reaction of N,N-dimethylaniline with dimethylformamide in the presence of phosphorus oxychloride. orgsyn.orglookchem.com Another method utilizes the reaction of N,N-dimethylaniline with urotropine, which, after a series of steps including hydrolysis, yields the final product. google.comslchemtech.com A laboratory-scale preparation can also be achieved using N,N-dimethylaniline, sodium nitrite, and formaldehyde. slchemtech.com

Synthesis of Michler's Ketone from N,N-Dimethylaniline and Phosgene (B1210022)

Michler's ketone, chemically known as 4,4'-bis(dimethylamino)benzophenone, is a crucial intermediate in the synthesis of various dyes and pigments. wikipedia.orgsielc.com The classical and still contemporary method for its preparation is the Friedel-Crafts acylation of N,N-dimethylaniline with phosgene (COCl₂) or its equivalents, such as triphosgene. wikipedia.org

COCl₂ + 2 C₆H₅N(CH₃)₂ → [(CH₃)₂NC₆H₄]₂CO + 2 HCl wikipedia.org

The resulting product, Michler's ketone, is a colorless to greenish crystalline solid. wikipedia.orgguidechem.com It is insoluble in water but soluble in organic solvents like hot benzene, and slightly soluble in ethanol (B145695) and ether.

Preparation of N,N-Dimethylguanidine-Hydrochlorid

The synthesis of N,N-dimethylguanidine hydrochloride from N,N-dimethylaniline or its salts is not a commonly described transformation in the scientific literature. Guanidines are typically synthesized through the reaction of amines with guanylating agents. For the preparation of N,N-dimethylguanidine, the starting material is generally dimethylamine (B145610) or its salts, not N,N-dimethylaniline.

One established method for the synthesis of N,N-dimethylguanidine hydrochloride involves the reaction of dicyandiamide (B1669379) with dimethylammonium chloride. zenodo.org In this process, the depolymerization of dicyandiamide is thought to be the initial step, followed by the union of cyanamide (B42294) with the dimethylammonium salt to form the guanidine (B92328) salt. zenodo.org This reaction can provide practically quantitative yields of the substituted guanidine hydrochloride. zenodo.org

Other general methods for guanidine synthesis include the reaction of amines with cyanamide, cyanogen (B1215507) bromide, or carbodiimides. thieme-connect.demdpi.com For instance, various amines can be effectively guanylated with cyanamide in the presence of a catalyst like scandium(III) triflate under mild conditions. organic-chemistry.org However, these methods typically utilize alkylamines or arylamines other than N,N-dimethylaniline as the nitrogen source for the guanidine moiety.

The direct conversion of the tertiary amine N,N-dimethylaniline to a guanidine derivative would require the cleavage of a carbon-nitrogen bond and the subsequent formation of the guanidine structure, a reaction pathway that is not readily found in the reviewed literature for this specific transformation.

Reaktivität Und Mechanistische Studien Von N,n Dimethylanilin Und Seinen Derivaten

Basicity and Salt Formation Equilibria in Various Solvents

The nitrogen atom in N,N-Dimethylaniline possesses a lone pair of electrons, rendering the molecule basic. It reacts with acids to form salts, such as N,N-Dimethylaniline hydrochloride when reacted with hydrochloric acid. wikipedia.org The position of this salt formation equilibrium is highly dependent on the solvent, as the stability of the resulting ions is influenced by solvent polarity and its ability to form hydrogen bonds.

The basicity of an amine is quantified by its pKa value, which refers to the acidity of its conjugate acid (the anilinium ion). A higher pKa value indicates a stronger base. The pKa of N,N-Dimethylaniline in water at 25°C is approximately 5.15. chemicalbook.com This value can shift significantly in different solvent environments due to varying solvation effects on the neutral amine and its protonated form. The polarity of the solvent plays a crucial role; polar solvents can stabilize the charged anilinium ion, thus influencing the equilibrium. uni-mainz.de

For instance, the thermodynamic dissociation constant in a 50% ethanol-water mixture is found to be significantly different, highlighting the solvent's impact on basicity. researchgate.net The pKa values for a range of amines can vary widely, and these values are fundamental to understanding their reactivity in different chemical environments. gdch.de

Table 1: pKa Values of N,N-Dimethylaniline and Related Compounds

| Compound | pKa (in Water, 25°C) | Reference |

| N,N-Dimethylaniline | 5.15 | chemicalbook.com |

| Aniline (B41778) | 4.6 | uni-mainz.de |

| p-Toluidine | 5.1 | - |

| o-Toluidine | 4.4 | scribd.com |

This table presents approximate pKa values to illustrate relative basicity. Actual values may vary slightly between sources.

Reaction Mechanisms in Derivatization

The dual reactivity of N,N-Dimethylaniline—stemming from its basic nitrogen and its activated aromatic ring—allows for a wide range of derivatization reactions, each proceeding through distinct mechanisms.

Mechanisms of Electrophilic Aromatic Substitution on Activated Aromatics

The N,N-dimethylamino group (-N(CH₃)₂) is a powerful activating group for electrophilic aromatic substitution. uni-regensburg.de Its strong +M (positive mesomeric) effect greatly increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. uni-regensburg.de This makes the aromatic ring highly susceptible to attack by electrophiles.

The general mechanism for electrophilic aromatic substitution involves a two-step addition-elimination process. uni-regensburg.deyoutube.com

Formation of the σ-complex (arenium ion): The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. For N,N-Dimethylaniline, attack at the ortho and para positions allows for an additional resonance structure where the positive charge is stabilized by the nitrogen atom's lone pair, making these positions highly favored. uni-regensburg.de

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Due to the strong activation by the -N(CH₃)₂ group, reactions such as nitration or halogenation can often proceed under milder conditions than those required for benzene. tu-bs.de For example, tertiary aromatic amines like N,N-Dimethylaniline react with nitrous acid to undergo electrophilic substitution at the p-position, yielding p-nitroso derivatives. dav-medien.de If the para position is blocked, the substitution occurs at the ortho position. dav-medien.de

However, in strongly acidic conditions, the reaction landscape changes. The basic nitrogen atom is protonated, forming the anilinium ion (-N⁺H(CH₃)₂). This group is strongly deactivating and a meta-director due to its -I (negative inductive) effect. tu-bs.detu-bs.de Therefore, controlling the reaction conditions, particularly the pH, is crucial for directing the outcome of electrophilic substitutions.

Role of N,N-Dimethylaniline as a Catalyst and Nucleophile in Organic Reactions

The lone pair of electrons on the nitrogen atom allows N,N-Dimethylaniline to function as both a nucleophile and a base catalyst in various organic reactions.

As a nucleophile , the nitrogen atom can attack electrophilic centers. For instance, it can be alkylated or acylated at the nitrogen. However, its nucleophilicity is often more relevant in the context of its aromatic ring, as discussed in the section on electrophilic substitution.

More commonly, N,N-Dimethylaniline acts as a base catalyst . In many reactions, it serves as a proton scavenger, accepting a proton generated during a reaction to drive the equilibrium forward. A classic example is its use in reactions involving acyl chlorides or sulfonyl chlorides, where it neutralizes the HCl or sulfonic acid byproduct. Its basicity is sufficient to deprotonate many organic acids, but it is generally not nucleophilic enough to compete with the primary nucleophile in the reaction, making it an effective catalyst. uni-saarland.de It is also used in the formation of triphenylmethane (B1682552) dyes, where it acts as a reactive aromatic component in acid-catalyzed condensation reactions. fau.deuni-mainz.de

Investigation of Radical Reactions and Their Initiation

N,N-Dimethylaniline can participate in radical reactions, typically initiated by single-electron transfer (SET). The compound has a relatively low oxidation potential, meaning it can be easily oxidized to form a radical cation. uni-oldenburg.de

Initiation of Radical Reactions: The formation of the N,N-Dimethylaniline radical cation can be initiated photochemically, electrochemically, or by chemical oxidants. uni-oldenburg.ded-nb.info For example, upon irradiation or in the presence of a suitable photosensitizer, N,N-Dimethylaniline can donate an electron to an acceptor molecule, generating its radical cation and the radical anion of the acceptor. tum.de This SET process is a key step in initiating certain polymerization reactions or other radical-mediated transformations. wikipedia.orgd-nb.info

Reactivity of the Radical Cation: Once formed, the N,N-Dimethylaniline radical cation is a reactive intermediate. uni-stuttgart.de It can undergo several subsequent reactions:

Deprotonation: It can lose a proton from one of the methyl groups to form an α-amino radical. This radical can then participate in further reactions.

Dimerization: Two radical cations can couple to form dimeric products, such as N,N,N',N'-tetramethylbenzidine.

Fragmentation: The radical cation can fragment, for example, through dealkylation, leading to the formation of N-methylaniline radical cations or other products. d-nb.infouni-stuttgart.de

These radical reactions are important in various contexts, including atmospheric chemistry, where reactions with species like the Cl₂⁻ radical anion have been studied, and in synthetic chemistry, where N,N-Dimethylaniline is used as a co-initiator in radical polymerizations. wikipedia.orgcore.ac.uk

Photochemical and Electrochemical Reactivity of Relevant N,N-Dimethylaniline Derivatives

The photochemical and electrochemical properties of N,N-Dimethylaniline and its derivatives are closely linked to their ability to undergo single-electron transfer (SET).

Photochemical Reactivity: Upon absorption of UV light, N,N-Dimethylaniline is promoted to an excited state. In this state, it is a much stronger electron donor than in its ground state. This photoexcited molecule can transfer an electron to a suitable acceptor, initiating a variety of chemical reactions. This process is fundamental to its use as a photosensitizer or a co-initiator in photopolymerization. tum.de The photochemical reactivity can also lead to degradation pathways, such as dealkylation, where irradiation can lead to the formation of N-methylaniline. d-nb.info Derivatives of N,N-Dimethylaniline are used in sensors where photochemical processes, such as fluorescence, are modulated by the presence of analytes. gdch.de

Electrochemical Reactivity: The electrochemical oxidation of N,N-Dimethylaniline has been studied extensively. It undergoes a one-electron oxidation at a relatively low positive potential to form the radical cation. This process is often irreversible due to the high reactivity of the radical cation, which can quickly undergo follow-up reactions like dimerization or deprotonation, as mentioned previously. The exact oxidation potential and the nature of the subsequent products depend on the solvent, the supporting electrolyte, and the electrode material. thieme-connect.de The electrochemical generation of these radical cations provides a controlled method for studying their reactivity and for initiating electrochemical syntheses. uni-oldenburg.de

Katalytische Anwendungen Und Initiatorfunktionen in Der Polymerchemie

N,N-Dimethylaniline as a Catalyst in Organic Synthesis

N,N-Dimethylaniline (DMA) serves as a versatile catalyst in various organic syntheses, primarily leveraging its basicity and nucleophilic character. While it is a well-known accelerator in polymerization reactions, its catalytic utility extends to other significant organic transformations. For instance, DMA is employed in the synthesis of various dyes and as a precursor for Michler's ketone, a key intermediate in the production of triarylmethane dyes. gluetec-group.comwikipedia.org Its role often involves acting as a base to neutralize acidic byproducts or as a nucleophilic catalyst.

In certain reactions, such as the synthesis of some heterocyclic compounds, DMA can facilitate the reaction by activating substrates or stabilizing intermediates. Although not a catalyst in the strictest sense in all applications, as it can be consumed in some side reactions, its ability to promote and direct the course of a reaction is a key feature of its utility in organic synthesis. gluetec-group.com

A notable application of N,N-Dimethylaniline is in the synthesis of p-Nitrosodimethylaniline through reaction with nitrous acid, which is a crucial intermediate for dyes and other organic compounds. altmeyers.org Furthermore, DMA and its derivatives have been investigated in more advanced catalytic systems. For example, it has been used in iron-catalyzed oxidation C-C coupling reactions in the presence of a peroxide. atamanchemicals.com

It's important to distinguish its role as a catalyst in general organic synthesis from its function as a polymerization accelerator. In the latter, it is part of a redox system that generates free radicals, a topic that will be explored in subsequent sections.

Role of N,N-Dimethylaniline as a Polymerization Initiator and Accelerator

N,N-Dimethylaniline is a widely recognized and crucial component in polymerization, particularly in the curing of unsaturated polyester (B1180765) resins and acrylic resins at ambient temperatures. wikipedia.orgdokumen.pub It functions not as a primary initiator that generates radicals on its own, but as a powerful accelerator or co-initiator in redox initiation systems. dokumen.pubsigmaaldrich.com These systems typically consist of an oxidizing agent, most commonly an organic peroxide like benzoyl peroxide (BPO), and a reducing agent, which is the tertiary amine, N,N-Dimethylaniline. sigmaaldrich.commdpi.com

The primary advantage of using the DMA/peroxide system is the ability to achieve rapid curing or polymerization at room temperature, a process often referred to as cold curing. sigmaaldrich.comrsc.org This is in contrast to thermal initiation, which requires elevated temperatures to decompose the peroxide into radicals. sciforum.net The accelerator's role is to significantly lower the decomposition temperature of the peroxide, thereby increasing the rate of radical generation and, consequently, the polymerization rate. mdpi.comsciforum.net

The efficiency of N,N-Dimethylaniline as an accelerator has made it a standard component in various industrial applications, including the formulation of adhesives, putties, and coatings. gluetec-group.comgoogle.com

The initiation of radical polymerization by the N,N-Dimethylaniline/benzoyl peroxide (BPO) system is a classic example of a redox reaction. The mechanism involves a nucleophilic attack of the tertiary amine (N,N-Dimethylaniline) on the peroxide. mdpi.comresearchgate.net This interaction leads to the cleavage of the weak oxygen-oxygen bond in the peroxide, generating a benzoate (B1203000) radical and a cation-radical of the amine. mdpi.comgoogle.com

The reaction can be summarized as follows: The N,N-dimethylaniline molecule donates an electron to the benzoyl peroxide molecule. This electron transfer results in the formation of a cation-radical from the N,N-dimethylaniline and an anion from the benzoyl peroxide. The unstable peroxide anion then fragments into a benzoate radical and a benzoate anion. mdpi.comresearchgate.net The generated benzoate radical is the primary species that initiates the polymerization by attacking the double bond of a monomer molecule, thus starting the polymer chain growth. altmeyers.orgatamanchemicals.com

Table 1: Key Species in the BPO/DMA Redox Initiation System

| Species | Role in Initiation |

| N,N-Dimethylaniline (DMA) | Reducing agent, accelerator, co-initiator |

| Benzoyl Peroxide (BPO) | Oxidizing agent, primary initiator |

| Benzoate Radical | Initiating radical species |

| DMA Cation-Radical | Byproduct of the redox reaction |

This table summarizes the primary roles of the chemical species involved in the redox initiation process for radical polymerization.

The cold curing of unsaturated polyester (UP) resins is one of the most significant applications of the N,N-Dimethylaniline/peroxide system. sigmaaldrich.comepo.orggoogle.com Unsaturated polyester resins are thermosetting polymers that are widely used in composites, coatings, and adhesives. epo.org For many applications, curing at ambient temperature is essential.

In this context, N,N-Dimethylaniline is added to the resin formulation as an accelerator. tib.eu When it is time to cure the resin, a peroxide initiator, typically benzoyl peroxide (BPO) for putties or methyl ethyl ketone peroxide (MEKP) for laminating resins, is added. sigmaaldrich.com The rapid redox reaction between the DMA and the peroxide generates free radicals that initiate the cross-linking copolymerization between the unsaturated polyester chains and a reactive diluent, most commonly styrene. dokumen.pub This process transforms the liquid resin into a hard, durable, three-dimensional network. sigmaaldrich.com The concentration of both the accelerator and the initiator can be adjusted to control the curing time and the final properties of the cured material. mdpi.com

Investigation of N,N-Dimethylaniline Derivatives as Initiators for Specific Polymerization Types

The effectiveness of N,N-Dimethylaniline as a polymerization accelerator has led to extensive research into its derivatives to fine-tune and enhance their performance for specific applications. csic.estuwien.at The electronic and steric properties of substituents on the aromatic ring or the N-alkyl groups can significantly influence the reactivity of the amine and, consequently, the kinetics of the polymerization. csic.estuwien.at

A key derivative that has found widespread use is N,N-Dimethyl-p-toluidine (DMPT) . gluetec-group.comatamanchemicals.com The methyl group in the para position of the aromatic ring increases the electron density on the nitrogen atom through an inductive effect, making DMPT a more potent accelerator than DMA in many systems. altmeyers.orgatamanchemicals.com It is commonly used as a polymerization catalyst for polyesters, acrylates, and epoxy resins. atamanchemicals.com Studies have shown that DMPT is an effective photoinitiator for the polymerization of acrylonitrile, with the polymerization rate being influenced by the polarity of the medium. atamanchemicals.com In acrylic-based resin systems, the optimal ratio of benzoyl peroxide to DMPT is crucial for achieving the desired curing time and fracture toughness. rsc.org

Another important class of derivatives is the hydroxyalkyl-substituted N,N-dimethylanilines, such as N,N-Bis(2-hydroxyethyl)-p-toluidine . smolecule.comcymitquimica.com These compounds are bifunctional, possessing both amine and alcohol functionalities. smolecule.com This structure can enhance solubility in polar systems and allows the accelerator to be potentially incorporated into the polymer backbone, which can reduce the amount of leachable small molecules in the final product. epo.orgsmolecule.com N,N-Bis(2-hydroxyethyl)-p-toluidine is used as a curing agent and reaction accelerator in various polymer formulations and has been noted for its ability to improve the stability of formulations. smolecule.comgoogle.com

The relationship between the structure of the N,N-dimethylaniline derivative and its reactivity is a subject of ongoing research. For instance, the position of substituents on the aromatic ring has a significant effect. Para-substituted derivatives generally show higher reactivity compared to meta-substituted ones. tuwien.at The efficiency of these derivatives can also be evaluated in photopolymerization systems, where they act as co-initiators with a photoinitiator like camphorquinone. csic.es

Table 2: Comparison of Common N,N-Dimethylaniline Derivatives as Polymerization Accelerators

| Compound | Key Structural Feature | Notable Applications/Properties |

| N,N-Dimethyl-p-toluidine (DMPT) | Methyl group at the para position | Enhanced reactivity compared to DMA; used in polyester, acrylate, and epoxy resins. gluetec-group.comatamanchemicals.com |

| N,N-Bis(2-hydroxyethyl)-p-toluidine | Two hydroxyethyl (B10761427) groups on the nitrogen atom and a para-methyl group | Bifunctional; can be incorporated into the polymer network; improves formulation stability. smolecule.comgoogle.com |

| para-Nitroaniline | Nitro group at the para position | Can initiate polymerization, with reactivity influenced by the electron-withdrawing nitro group. sciforum.net |

| N,N-Dipropylaniline | Propyl groups on the nitrogen atom | Can initiate polymerization; steric and electronic effects of the larger alkyl groups influence reactivity. sciforum.net |

This table provides a comparative overview of selected N,N-Dimethylaniline derivatives and their characteristics in the context of polymer chemistry.

Anwendungen in Der Organischen Synthese Und Materialwissenschaft

N,N-Dimethylaniline as a Starting Material for Dye Syntheses

N,N-Dimethylaniline is a foundational component in the synthesis of several classes of dyes, most notably triphenylmethane (B1682552) and azo dyes. wikipedia.orgnih.gov Its chemical structure allows it to act as a potent coupling component, leading to the formation of intensely colored compounds.

Triphenylmethane dyes are renowned for their brilliant hues and high tinctorial strength. chemicalbook.com N,N-Dimethylaniline is a key precursor for iconic dyes within this class, such as Crystal Violet and Malachite Green. wikipedia.org

The synthesis of Crystal Violet can be achieved through several routes involving N,N-Dimethylaniline. A common industrial method involves the reaction of N,N-Dimethylaniline with phosgene (B1210022) (COCl₂) or a less toxic substitute like phosphoryl chloride (POCl₃). researchgate.netthermofisher.com This reaction typically proceeds by first forming 4,4′-bis(dimethylamino)benzophenone, commonly known as Michler's ketone, as an intermediate. researchgate.net This ketone then reacts with another molecule of N,N-Dimethylaniline to form the final dye. researchgate.net An alternative pathway involves the condensation of N,N-Dimethylaniline with formaldehyde, which forms a colorless "leuco" intermediate that is subsequently oxidized to the colored dye. jhuapl.edu

Malachite Green is another prominent triphenylmethane dye synthesized from N,N-Dimethylaniline. researchgate.net The primary synthesis method involves the condensation of one molecule of benzaldehyde with two molecules of N,N-Dimethylaniline. chemicalbook.comresearchgate.net This reaction is typically conducted in the presence of an acid catalyst, such as sulfuric acid or zinc chloride, to produce the colorless leuco base of the dye. researchgate.netcymitquimica.com The leuco form is then oxidized using an agent like lead(IV) oxide or manganese(IV) oxide in an acidic solution to yield the final, intensely green Malachite Green dye. cymitquimica.com

| Dye | Key Reactants | General Method |

| Crystal Violet | N,N-Dimethylaniline, Phosgene (or Phosphoryl chloride) | Condensation to form Michler's ketone intermediate, followed by reaction with additional N,N-Dimethylaniline. researchgate.net |

| Malachite Green | N,N-Dimethylaniline, Benzaldehyde | Condensation to form a leuco base, followed by oxidation to the final colored dye. researchgate.netcymitquimica.com |

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (N=N) functional group, represent another major class of colorants derived from N,N-Dimethylaniline. The synthesis relies on a process called azo coupling, where a diazonium salt electrophilically attacks an activated aromatic ring, in this case, N,N-Dimethylaniline.

Methyl Orange is a well-known pH indicator synthesized via the azo coupling of diazotized sulfanilic acid with N,N-Dimethylaniline. The process begins with the diazotization of sulfanilic acid using sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures to form the diazonium salt. wikipedia.org This unstable intermediate is then immediately reacted with N,N-Dimethylaniline in a solution where the pH is carefully controlled. uclan.ac.uk The N,N-Dimethylaniline acts as the coupling component, and the electrophilic diazonium ion attacks its para-position to form the final Methyl Orange dye. researchgate.net

Methyl Red is another important azo dye and pH indicator. Its synthesis is similar to that of Methyl Orange but uses a different starting amine. The synthesis of Methyl Red involves the diazotization of anthranilic acid, which is then coupled with N,N-Dimethylaniline. tcichemicals.comfishersci.ca This azo coupling reaction must be carried out in the cold due to the instability of the diazonium salt. tcichemicals.com

| Dye | Starting Amine for Diazotization | Coupling Component | Key Reaction Type |

| Methyl Orange | Sulfanilic acid | N,N-Dimethylaniline | Azo Coupling |

| Methyl Red | Anthranilic acid | N,N-Dimethylaniline | Azo Coupling tcichemicals.comfishersci.ca |

The N,N-Dimethylaniline scaffold continues to be a subject of research for the development of novel dyes with specialized properties. Scientists are exploring new dye classes by modifying the basic structure to enhance characteristics or impart new functionalities. Research has led to the creation of novel, unsymmetrical Malachite Green-type dyes by incorporating different amino substituents. rsc.orgresearchgate.net Furthermore, new bioactive azo dyes have been synthesized using N,N-dimethylaniline derivatives, which have been evaluated for potential pharmacological activities, including antimicrobial and anti-tuberculosis properties. researchgate.net These investigations underscore the versatility of the N,N-Dimethylaniline framework in designing next-generation functional dyes. rsc.orgresearchgate.net

N,N-Dimethylaniline Derivatives in the Development of Functional Materials

Beyond traditional colorants, derivatives of N,N-Dimethylaniline are integral to the creation of advanced functional materials, particularly in the fields of optics and bio-imaging.

N,N-Dimethyl-4-nitroaniline is a derivative of N,N-Dimethylaniline that has garnered significant interest for its use in nonlinear optical (NLO) materials. researchgate.netresearchgate.netfishersci.ca This molecule is an effective chromophore and is frequently used as a reference compound in the study of the NLO properties of other organic materials. tcichemicals.com Organic NLO materials are valued for their potential in applications like optical switching and data storage due to their efficient NLO properties and rapid responsiveness, which arise from the delocalized π-electrons in their structures. nih.gov The structure of N,N-Dimethyl-4-nitroaniline derivatives makes them model compounds for both experimental and theoretical studies in this field. researchgate.net

Derivatives of N,N-Dimethylaniline are important structural components in the synthesis of fluorophores for advanced biological imaging. These fluorescent probes are designed for specific applications, such as visualizing cellular components or processes. For instance, a push-pull fluorescent dye, N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline, was developed specifically for imaging lipid droplets within cells. Researchers are also synthesizing and investigating N,N-dimethylaniline derivatives as potential ferroptosis inhibitors, leveraging their fluorescent properties to aid in cellular imaging studies. The adaptability of the N,N-dimethylaniline structure allows for the creation of a wide range of fluorescent probes for use in modern biomedical research and advanced imaging technologies.

Synthesis of Modified Porous Materials (PMOs) with N,N-Dimethylaniline Indicator Groups

The incorporation of functional groups into porous materials is a key strategy for developing advanced materials with tailored properties for applications such as sensing, catalysis, and separation. The N,N-dimethylaniline moiety can act as a responsive indicator group due to the sensitivity of its tertiary amine to pH changes and its ability to participate in charge-transfer interactions.

The synthesis of modified porous materials featuring these indicator groups can be approached in two primary ways:

Post-Synthetic Modification: This method involves first synthesizing a stable porous framework, such as a metal-organic framework (MOF) or a porous organic polymer (POP), which contains reactive sites. These sites, for example, could be halogenated aromatic rings. Subsequently, the framework is treated with N,N-dimethylaniline under conditions that promote nucleophilic aromatic substitution or a cross-coupling reaction, thereby grafting the N,N-dimethylaniline groups onto the pore walls.

Direct Polymerization of a Functional Monomer: An alternative strategy involves designing and synthesizing a monomer that already contains the N,N-dimethylaniline unit. For instance, a molecule like 4-vinyl-N,N-dimethylaniline can be copolymerized with a cross-linking agent (e.g., divinylbenzene) to directly form a porous polymer network. researchgate.net This approach ensures a uniform distribution of the functional group throughout the material. Research has demonstrated the synthesis of polymers with well-defined structures using N,N-dimethylaniline functional initiators for atom transfer radical polymerization (ATRP), which can then be used to create block copolymers. researchgate.net

The resulting porous materials with appended N,N-dimethylaniline groups can function as chemosensors. The lone pair of electrons on the nitrogen atom can interact with analytes, and the aromatic ring's electronic properties can be perturbed by pH, leading to detectable changes in the material's optical properties, such as fluorescence or color.

Table 1: General Approaches for PMO Functionalization

| Synthesis Strategy | Description | Key Components |

|---|---|---|

| Post-Synthetic Modification | A pre-formed porous material is chemically altered to add functional groups. | Porous support, N,N-dimethylaniline, catalyst |

| Functional Monomer Polymerization | A monomer containing the desired functional group is polymerized to form the material. | N,N-dimethylaniline-containing monomer, cross-linker |

Production of Triphenylamine Chromophores

Triphenylamine (TPA) and its derivatives are highly important compounds in materials science, particularly for their application in organic light-emitting diodes (OLEDs), photovoltaics, and as electrochromic materials. researchgate.net This is due to their propeller-like structure, non-basic nature, and excellent hole-transporting capabilities. wikipedia.org

The synthesis of the triphenylamine core typically involves the formation of carbon-nitrogen bonds. While N,N-dimethylaniline hydrochloride is not a direct precursor in the most common methods, aniline (B41778) derivatives are fundamental. A common and historically significant method is the Ullmann condensation, which involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. researchgate.net To produce triphenylamine, diphenylamine can be reacted with an aryl halide.

A synthetic pathway originating from an N,N-dimethylaniline derivative would likely require initial modification. For example, N,N-dimethylaniline can be converted into other aniline derivatives that are more suitable for established TPA synthesis protocols. The core structure of TPA consists of a central nitrogen atom bonded to three phenyl groups, a characteristic that makes it an excellent electron-donating unit for chromophores. researchgate.net

Table 2: Common Synthetic Routes to Triphenylamine Core

| Reaction Name | Reactants | Catalyst |

|---|---|---|

| Ullmann Condensation | Diphenylamine, Aryl Halide | Copper-based |

| Buchwald-Hartwig Amination | Diphenylamine, Aryl Halide | Palladium-based |

Further Specific Applications in the Synthesis of Organic Intermediates

N,N-dimethylaniline is a crucial starting material for a variety of organic intermediates, particularly in the dye industry. wikipedia.orggoogle.com The use of its hydrochloride salt is central to one of the most important reactions: the synthesis of 4-Nitroso-N,N-dimethylaniline.

This reaction is a classic example of an electrophilic aromatic substitution (nitrosation) on a highly activated benzene (B151609) ring. The process involves dissolving N,N-dimethylaniline in concentrated hydrochloric acid, which forms the N,N-dimethylaniline hydrochloride in situ. du.ac.inprepchem.com The solution is then cooled to below 0-8°C using ice. du.ac.inprepchem.com A cold aqueous solution of sodium nitrite (NaNO₂) is added slowly while maintaining the low temperature. du.ac.inprepchem.com

The hydrochloric acid reacts with sodium nitrite to generate nitrous acid (HONO), which is the source of the electrophile (the nitrosonium ion, NO⁺). The highly electron-donating dimethylamino group directs the substitution to the para position of the aromatic ring. The product, 4-Nitroso-N,N-dimethylaniline hydrochloride, precipitates from the acidic reaction mixture as yellow crystals. du.ac.inprepchem.com

Reaction Scheme: C₆H₅N(CH₃)₂ + HCl + NaNO₂ → 4-(NO)C₆H₄N(CH₃)₂·HCl + NaCl + H₂O

The resulting 4-Nitroso-N,N-dimethylaniline is a valuable intermediate for the synthesis of various dyes and can also be reduced to form N,N-dimethyl-p-phenylenediamine, another important chemical intermediate. google.com

Table 3: Synthesis of 4-Nitroso-N,N-dimethylaniline Hydrochloride

| Reactant | Role |

|---|---|

| N,N-Dimethylaniline | Aromatic Substrate |

| Hydrochloric Acid (HCl) | Forms the hydrochloride salt; reacts with NaNO₂ to form nitrous acid |

| Sodium Nitrite (NaNO₂) | Source of the nitrosonium ion electrophile |

| Ice/Cooling | Controls the reaction temperature to prevent decomposition of nitrous acid |

Advanced Analytical and Theoretical Studies

This section delves into the sophisticated analytical techniques and computational methods employed to investigate the structural, electronic, and conformational properties of N,N-dimethylaniline and its derivatives. These advanced studies provide profound insights into the molecule's behavior at a subatomic level.

Umweltchemische Transformationsprozesse Von N,n Dimethylanilin

Mechanisms of Degradation and Transformation in the Environment

The environmental degradation of N,N-Dimethylaniline proceeds through several key pathways, primarily involving oxidative reactions. These transformations are crucial in breaking down the parent molecule into various intermediate products. The principal mechanisms include demethylation, N-oxidation, and ring hydroxylation, which can occur through both biotic (microbial) and abiotic (e.g., photochemical) processes. wikipedia.orgnih.gov

Demethylation is a primary degradation pathway for N,N-Dimethylaniline, involving the removal of one or both methyl groups from the nitrogen atom. nih.gov This reaction reduces the alkylation of the amine group, leading to the formation of N-methylaniline (NMA) and subsequently aniline (B41778). The metabolism of DMA can result in the formation of NMA and formaldehyde. nih.gov Catalytic oxidative processes in the environment can also drive this reaction. For instance, manganese-based catalysts can facilitate the oxidative demethylation of DMA, yielding N-methylaniline as the main product. mdpi.com Under certain conditions, a secondary product, N-methylformanilide (MFA), can also be formed through a free-radical chain process. mdpi.com

Photoinduced demethylation is another relevant environmental process. rsc.org In the presence of light and a suitable acceptor molecule, N,N-Dimethylaniline can be converted to N-methylaniline. rsc.org

Table 1: Key Demethylation Reactions and Products of N,N-Dimethylaniline

| Reaction Type | Key Reactants/Conditions | Primary Product(s) | Secondary Product(s) | Reference |

|---|---|---|---|---|

| Metabolic Demethylation | Cytochrome P-450 Enzymes | N-methylaniline (NMA) | Formaldehyde | nih.gov |

| Catalytic Oxidation | Manganese complexes, various oxidants (e.g., PAA, mCPBA, TBHP) | N-methylaniline (MA) | N-methylformanilide (MFA) | mdpi.com |

| Photoinduced Demethylation | Photoexcitation, external acceptor (e.g., nitroarenes) | N-methylaniline | - | rsc.org |

Alongside demethylation, N-oxidation and ring hydroxylation are significant metabolic routes for the breakdown of N,N-Dimethylaniline. wikipedia.org

N-Oxidation involves the oxidation of the nitrogen atom of the tertiary amine group to form N,N-Dimethylaniline N-oxide. nih.govnih.gov This pathway has been confirmed as a distinct metabolic route, separate from N-dealkylation. nih.gov While some studies suggest the N-oxide is not a direct intermediate in cytochrome P-450-catalyzed demethylation, its formation represents a key transformation pathway for the parent compound. nih.gov

Ring Hydroxylation is the process where a hydroxyl group (-OH) is introduced onto the aromatic ring of the N,N-Dimethylaniline molecule. This reaction increases the polarity and water solubility of the compound, facilitating further degradation or excretion in biological systems. wikipedia.org The position of hydroxylation can vary, leading to different isomeric products. This process is a common metabolic route for aromatic compounds in the environment.

Formation of Nitrogen Compounds and Their Chemical Behavior in the Environment

The degradation of N,N-Dimethylaniline leads to a variety of nitrogen-containing transformation products. These include the direct products of demethylation and N-oxidation, such as N-methylaniline, aniline, and N,N-Dimethylaniline N-oxide. Further microbial action can lead to more profound structural changes. For instance, studies on related compounds like aniline show that biodegradation can involve oxidative deamination to produce catechol, which is then further metabolized. nih.gov The nitrogen atom is released as ammonia, which enters the environmental nitrogen cycle. ufl.edu

Once released into the soil or water, these nitrogen compounds are subject to the major biogeochemical nitrogen transformations: researchgate.net

Mineralization: Organic nitrogen from the breakdown products is converted by microbes into inorganic ammonium (B1175870) (NH₄⁺). ufl.edu

Nitrification: Under aerobic conditions, ammonium is oxidized by nitrifying bacteria into nitrite (B80452) (NO₂⁻) and then nitrate (B79036) (NO₃⁻).

Denitrification: In anaerobic or low-oxygen conditions, nitrate can be converted by denitrifying bacteria into gaseous forms of nitrogen, such as nitrous oxide (N₂O) and dinitrogen gas (N₂), which are then released into the atmosphere. ufl.edu

Immobilization: Microorganisms in the soil can take up inorganic nitrogen (ammonium and nitrate), incorporating it into their biomass. researchgate.net

The specific behavior of the nitrogenous transformation products depends on their chemical structure and environmental conditions such as pH, temperature, and microbial populations. researchgate.net

Interaction with Environmental Systems and Transformation Products

N,N-Dimethylaniline and its transformation products can interact with various environmental compartments, including water, soil, and sediment. nih.govnih.gov The parent compound has been detected in soil samples near industrial facilities, indicating its potential for environmental persistence and accumulation. who.int

The transformation of N,N-Dimethylaniline into more polar products like N-methylaniline and hydroxylated derivatives generally increases their water solubility. This can enhance their mobility in soil and potential for leaching into groundwater. However, these polar functional groups can also increase sorption to soil organic matter and clay minerals, which would reduce their mobility.

Zukünftige Forschungsrichtungen Und Innovative Anwendungen

Development of New Synthesis Strategies with Improved Sustainability

The traditional synthesis of N,N-dimethylaniline often involves harsh conditions and the use of hazardous reagents. Consequently, a major thrust in current research is the development of greener, more sustainable synthetic routes. Key areas of investigation include one-pot reactions, the use of solid acid catalysts, and the exploration of more environmentally benign methylating agents.

One promising approach is the direct, one-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol (B129727). This method circumvents the need for the separate synthesis and isolation of aniline (B41778), thereby increasing process efficiency. In this reaction, methanol serves multiple roles as a green methylating agent, a hydrogen source for the reduction of the nitro group, and a solvent. researchgate.netresearchgate.netmdpi.com Catalytic systems, often employing metals like palladium or copper on various supports, are crucial for achieving high yields and selectivity under milder conditions than traditional methods. researchgate.net

Vapor-phase methylation of aniline over solid acid catalysts, such as zeolites and alumina-based materials, represents another significant step towards sustainable production. researchgate.netmdpi.com This technique offers several advantages over liquid-phase synthesis, including the elimination of corrosive acid catalysts, minimization of by-products, and the potential for continuous operation, which is beneficial for industrial-scale production. researchgate.netmdpi.com The selection and design of the catalyst are critical to the success of this method, with research focused on optimizing catalyst activity, selectivity, and lifespan. mdpi.com

Furthermore, the use of dimethyl carbonate as a methylating agent is gaining attention as a more sustainable alternative to traditional reagents like methyl halides or dimethyl sulfate (B86663). foodb.ca Dimethyl carbonate is non-toxic and biodegradable, and its reaction with aniline can produce N,N-dimethylaniline with high selectivity. Research in this area is focused on developing effective catalytic systems that can operate under moderate reaction conditions to maximize the green credentials of this pathway. foodb.ca

Table 1: Comparison of Sustainable Synthesis Strategies for N,N-dimethylaniline

| Synthesis Strategy | Key Features | Advantages |

| One-pot synthesis from nitrobenzene and methanol | Direct conversion of nitrobenzene to N,N-dimethylaniline. | Increased process efficiency, use of a green methylating agent. |

| Vapor-phase methylation over solid catalysts | Use of solid acid catalysts like zeolites. | Avoids corrosive liquid acids, allows for continuous operation, minimizes byproducts. |

| Dimethyl carbonate as a methylating agent | Employs a non-toxic and biodegradable reagent. | Environmentally benign, high selectivity. |

Potential of N,N-Dimethylaniline Derivatives in Advanced Material Technologies

The unique electronic and chemical properties of N,N-dimethylaniline and its derivatives make them valuable building blocks for a wide range of advanced materials. Current research is exploring their potential in corrosion inhibition, polymer science, and nonlinear optics.

N,N-dimethylaniline and its derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netnih.govwikipedia.orgtandfonline.com These compounds can adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. The efficiency of inhibition is dependent on the concentration of the inhibitor, the temperature, and the specific chemical structure of the derivative. researchgate.netnih.gov Future research is aimed at designing and synthesizing novel derivatives with enhanced inhibition efficiency and understanding the structure-property relationships that govern their protective action.

In the field of polymer chemistry, N,N-dimethylaniline is well-established as a promoter or accelerator for the curing of polyester (B1180765) and vinyl ester resins. foodb.ca It facilitates the decomposition of peroxides, initiating the polymerization process at room temperature. foodb.ca Beyond this traditional application, N,N-dimethylaniline end-functionalized polymers are being investigated for their use in photoinduced block copolymerization, opening up possibilities for the creation of novel polymeric architectures with tailored properties. researchgate.net

The exploration of N,N-dimethylaniline derivatives in the realm of nonlinear optical (NLO) materials is a burgeoning area of research. mdpi.comresearchgate.netresearchgate.net Molecules with large hyperpolarizabilities are sought after for applications in optical data storage, optical switching, and frequency conversion. Theoretical studies have shown that the NLO properties of N,N-dimethylaniline derivatives can be tuned by modifying the donor and acceptor groups on the aromatic ring, as well as by extending the conjugation length. researchgate.net Ongoing research is focused on the synthesis and characterization of new derivatives with enhanced NLO responses.

Table 2: Applications of N,N-Dimethylaniline Derivatives in Advanced Materials

| Application Area | Function of N,N-dimethylaniline Derivative | Research Focus |

| Corrosion Inhibition | Forms a protective layer on metal surfaces. | Design of derivatives with enhanced inhibition efficiency. |

| Polymer Chemistry | Curing accelerator; functional end-group for block copolymers. | Development of novel polymeric materials with tailored properties. |

| Nonlinear Optics | Chromophore with tunable second-order hyperpolarizability. | Synthesis of new derivatives with enhanced NLO responses for optical applications. |

Fortgeschrittene mechanistische Studien mittels in-situ-Spektroskopie

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new, more efficient ones. In-situ spectroscopic techniques are powerful tools for probing reaction pathways in real-time, providing valuable insights into the transient intermediates and transition states that govern chemical transformations.

The electrochemical behavior of N,N-dimethylaniline and its derivatives, particularly their oxidation and polymerization, has been a subject of significant study. researchgate.net Advanced techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and differential electrochemical mass spectrometry (DEMS) have been employed to investigate the electropolymerization of related compounds like N-methylaniline. researchgate.net These studies have helped to elucidate the structural changes that occur during redox switching and to identify the products of electrochemical degradation. researchgate.net The application of such in-situ spectroelectrochemical methods to N,N-dimethylaniline reactions is a promising avenue for gaining a more detailed mechanistic understanding.

The curing of resins, where N,N-dimethylaniline acts as an accelerator, is another area where in-situ spectroscopy can provide valuable mechanistic information. In-situ electron paramagnetic resonance (EPR) and Raman spectroscopy have been used to monitor the radical polymerization of bis-methacrylate–styrene resins in real-time. dntb.gov.ua These techniques allow for the direct observation of the formation and evolution of radical species, providing insights into the kinetics and mechanism of the polymerization process. dntb.gov.ua

Furthermore, the study of catalytic reactions involving N,N-dimethylaniline and its derivatives can be greatly enhanced by the use of operando spectroscopy. This approach combines in-situ spectroscopic measurements with simultaneous monitoring of catalytic activity and selectivity, providing a direct correlation between the observed molecular species and the performance of the catalyst. tandfonline.com Techniques such as in-situ reflection absorption infrared spectroscopy (RAIRS) have been used to study the surface reactions of aniline on catalytic surfaces, offering a molecular-level understanding of the adsorption and reaction mechanisms. mdpi.com

Computational Chemistry zur Vorhersage neuer Reaktivitäten und Eigenschaften

Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules with desired functionalities. For N,N-dimethylaniline and its derivatives, computational methods are being used to explore their structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. DFT calculations have been employed to investigate the molecular geometry, vibrational frequencies, and electronic properties of N,N-dimethylaniline and its derivatives. researchgate.netarabjchem.org These theoretical studies provide valuable insights that complement experimental findings and aid in the interpretation of spectroscopic data. For instance, computational studies have been used to understand the mechanism of Friedel-Crafts reactions involving N,N-dimethylaniline, explaining the observed regioselectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool used to correlate the chemical structure of molecules with their biological activity or physical properties. nih.govijpcbs.comspringernature.com For N,N-dimethylaniline derivatives, QSAR studies can be used to predict properties such as lipophilicity, which is important for pharmaceutical applications, or to model their potential as inhibitors of specific enzymes. nih.govijpcbs.com By identifying the key molecular descriptors that influence a particular activity, QSAR models can guide the design of new derivatives with improved performance.

In silico prediction of metabolic pathways is another important application of computational chemistry. mdpi.comtandfonline.comresearchgate.netnih.gov For N,N-dimethylaniline and its derivatives, computational models can be used to predict their metabolism in biological systems, identifying potential metabolites and assessing their reactivity. mdpi.comtandfonline.com This information is crucial for evaluating the toxicological profile of these compounds and for the development of safer chemicals and pharmaceuticals.

Fazit

Zusammenfassung der Kernforschungsbereiche zu N,N-Dimethylanilin und seinen Salzen

Die wissenschaftliche Untersuchung von N,N-Dimethylanilin und seinen Salzen, wie dem N,N-Dimethylanilinhydrochlorid (salzsaures Dimethylanilin), konzentriert sich auf mehrere Schlüsselbereiche. Historisch und industriell ist die bedeutendste Forschungsrichtung die organische Synthese, insbesondere in der Farbstoffchemie. N,N-Dimethylanilin dient als entscheidendes Ausgangsmaterial und Zwischenprodukt für die Herstellung einer Vielzahl von Farbstoffen, darunter Methylorange, Malachitgrün und Kristallviolett. chemie.delambdasyn.orgwikipedia.org Die Bildung von Salzen ist hierbei oft ein integraler Schritt in den Reaktionswegen. wikipedia.orgbiologie-seite.de So wird beispielsweise das Hydrochlorid-Salz von 4-Nitroso-N,N-dimethylanilin bei der Synthese von Phenoxazinfarbstoffen wie Meldolablau eingesetzt. lambdasyn.orglambdasyn.org

Ein weiteres zentrales Forschungsfeld ist die Polymerchemie. Hier wird N,N-Dimethylanilin als wirksame reduzierende Komponente in Verbindung mit organischen Peroxiden genutzt. wikipedia.orgbiologie-seite.de In dieser Funktion agiert es als Beschleuniger oder Aktivator für die Polymerisation und Aushärtung von ungesättigten Polyesterharzen, die beispielsweise in Spachtelmassen für Reparaturen Anwendung finden. biologie-seite.de

Ein dritter wesentlicher Forschungsschwerpunkt liegt in der Toxikologie und der Untersuchung der Karzinogenität der Verbindung. chemicalbook.com N,N-Dimethylanilin steht im Verdacht, krebserregend zu sein, und seine Fähigkeit, leicht durch die Haut resorbiert zu werden, macht die Untersuchung seiner gesundheitlichen Auswirkungen besonders relevant. lambdasyn.orgchemicalbook.com Studien, wie die des National Toxicology Program (NTP), haben die karzinogene Aktivität bei Tieren untersucht und bilden eine wichtige Grundlage für die Risikobewertung und die Festlegung von Sicherheitsmaßnahmen im Umgang mit der Chemikalie. nih.gov

Ausblick auf die weitere wissenschaftliche Relevanz und Forschungsnotwendigkeit

Die zukünftige wissenschaftliche Relevanz von N,N-Dimethylanilin und seinen Salzen bleibt hoch, wobei sich die Forschungsschwerpunkte voraussichtlich weiterentwickeln werden. Angesichts der toxikologischen Bedenken besteht ein dringender Bedarf an der Entwicklung "grünerer" und nachhaltigerer Syntheserouten. Dies betrifft sowohl die Herstellung von N,N-Dimethylanilin selbst als auch dessen Verwendung in nachgeschalteten Prozessen, um umweltfreundlichere und sicherere Alternativen zu etablieren.

In der Materialwissenschaft könnte die Rolle von N,N-Dimethylanilin als Polymerisationsbeschleuniger weiter erforscht werden, um neue Polymermaterialien mit maßgeschneiderten Eigenschaften zu entwickeln. Die Untersuchung seiner Derivate könnte zu neuen Katalysatoren oder Härtern führen, die effizienter oder für spezifische Anwendungen besser geeignet sind.

Auf dem Gebiet der Toxikologie sind weitere Forschungen notwendig, um die genauen Mechanismen der karzinogenen und genotoxischen Wirkungen aufzuklären. Ein tieferes Verständnis der metabolischen Abbauwege im menschlichen Körper ist entscheidend für eine präzisere Risikobewertung und die Entwicklung von Schutzmaßnahmen für Personen, die beruflich mit der Substanz in Kontakt kommen.

Obwohl die klassischen Anwendungsgebiete gut etabliert sind, bleibt das Potenzial für N,N-Dimethylanilin als vielseitiges Reagenz in der organischen Synthese bestehen. Zukünftige Forschung könnte neue, bisher unentdeckte Anwendungen in Bereichen wie der Agrochemie, Pharmazie oder der Synthese von Funktionsmaterialien aufdecken.

Tabelle der im Artikel erwähnten Verbindungen

| Verbindungsname | Summenformel |

| N,N-Dimethylanilin | C₈H₁₁N |

| Anilin | C₆H₅NH₂ |

| Methanol (B129727) | CH₃OH |

| Schwefelsäure | H₂SO₄ |

| 4-Nitroso-N,N-dimethylanilin | C₈H₁₀N₂O |

| Meldolablau | C₁₈H₁₅ClN₂O |

| Methylorange | C₁₄H₁₄N₃NaO₃S |

| Kristallviolett | C₂₅H₃₀ClN₃ |

| Malachitgrün | C₂₃H₂₅ClN₂ |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing dimethylaniline hydrochloride in academic laboratories?